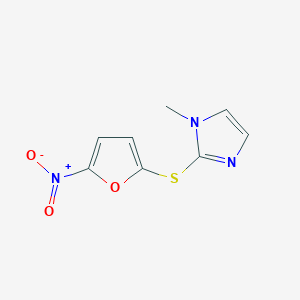![molecular formula C33H37P B15207758 (1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is a chiral phosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring a binaphthyl backbone and bulky cyclohexyl groups, imparts significant steric hindrance, making it an effective ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is achieved through the coupling of 2-naphthol derivatives.
Phosphination: The binaphthyl backbone is then subjected to phosphination using chlorophosphines in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to the corresponding phosphine oxide using oxidizing agents like hydrogen peroxide.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Coordination: The compound forms coordination complexes with transition metals, which are crucial in catalytic applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures.
Substitution: Various ligands, often under inert atmosphere.
Coordination: Transition metal salts, typically in organic solvents.
Major Products:
Oxidation: Phosphine oxide.
Substitution: New phosphine-ligand complexes.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in:
Chemistry: As a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: In the synthesis of biologically active molecules where chirality is crucial.
Medicine: In the development of pharmaceuticals, especially those requiring enantioselective synthesis.
Industry: In the production of fine chemicals and agrochemicals, leveraging its catalytic properties.
Mécanisme D'action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions.
Comparaison Avec Des Composés Similaires
(1R)-Binaphthyl-based phosphines: These compounds share the binaphthyl backbone but differ in the substituents attached to the phosphorus atom.
Dicyclohexylphosphines: These compounds have similar cyclohexyl groups but lack the binaphthyl backbone.
Uniqueness: (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its combination of a chiral binaphthyl backbone and bulky cyclohexyl groups, which provide both chirality and steric hindrance, making it highly effective in asymmetric catalysis.
Propriétés
Formule moléculaire |
C33H37P |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
dicyclohexyl-[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H37P/c1-24-20-21-25-12-8-10-18-29(25)32(24)33-30-19-11-9-13-26(30)22-23-31(33)34(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h8-13,18-23,27-28H,2-7,14-17H2,1H3 |
Clé InChI |
OGKHRGWIJRKOOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5CCCCC5)C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)
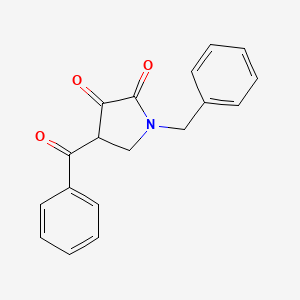
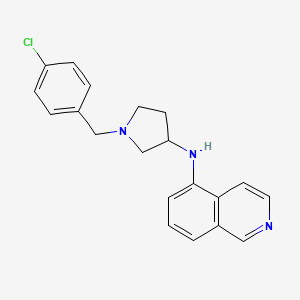
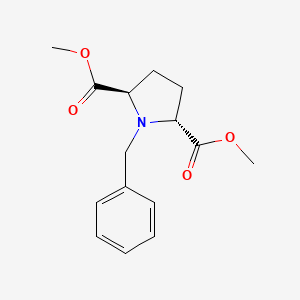

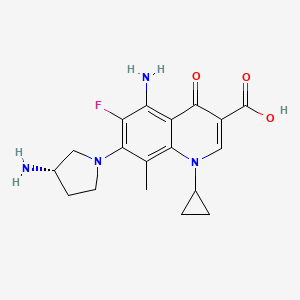
![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
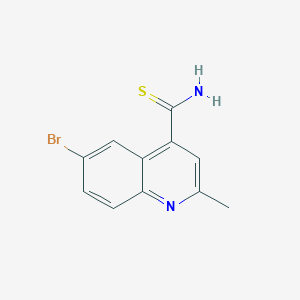
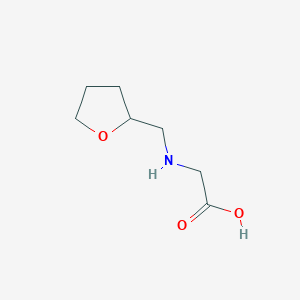

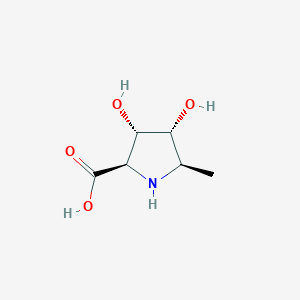
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
